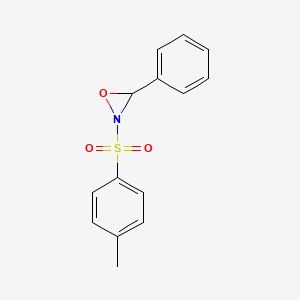

3-Phenyl-2-tosyl-1,2-oxaziridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(16,17)15-14(18-15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTQRZCKINWJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450189 | |

| Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63160-12-3 | |

| Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis and Bonding Patterns of 3-Phenyl-2-tosyl-1,2-oxaziridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Phenyl-2-tosyl-1,2-oxaziridine, a prominent member of the N-sulfonyloxaziridine class of reagents. Systematically named 2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine, this compound is a versatile and powerful electrophilic oxygen transfer agent widely used in modern organic synthesis. Developed from the foundational work of Franklin A. Davis, these reagents are renowned for their stability and high reactivity in various oxidative transformations.[1][2] This document details its core structural features, bonding characteristics, spectroscopic signature, and key synthetic protocols.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a strained three-membered oxaziridine ring. This core structure consists of one oxygen, one nitrogen, and one carbon atom. The nitrogen atom is substituted with a tosyl (p-toluenesulfonyl) group, and the carbon atom is substituted with a phenyl group.

Table 1: Compound Identification and Properties

| Identifier | Value |

| IUPAC Name | 2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine |

| CAS Number | 63160-12-3 |

| Molecular Formula | C₁₄H₁₃NO₃S |

| Molecular Weight | 275.32 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 |

| InChI Key | SYTQRZCKINWJKR-UHFFFAOYSA-N |

| Physical Form | Solid |

| Melting Point | 87 °C (decomposes) |

Structural Analysis and Bonding Patterns

The geometry and bonding of the oxaziridine ring are central to the compound's reactivity. The three-membered ring is inherently strained, which significantly influences its bond lengths and angles compared to acyclic analogues.

Bonding Characteristics

The defining feature of the N-sulfonyloxaziridine ring is the weak, elongated N-O bond. This bond is significantly longer than a typical N-O single bond, a direct consequence of ring strain and the powerful electron-withdrawing nature of the adjacent sulfonyl group. This weakening of the N-O bond facilitates its cleavage, making the compound an excellent electrophilic oxygen atom donor.[3]

Conversely, the C-O bond within the ring is typically shorter than a standard single bond. Computational studies on related oxaziridine systems indicate that the N-O bond length is in the range of 1.48 to 1.53 Å. The geometry at the nitrogen atom is pyramidal, and the barrier to nitrogen inversion is high, allowing for the existence of stable, chiral oxaziridines.

Crystallographic and Conformational Data

While specific, publicly available single-crystal X-ray diffraction data for this compound (CAS 63160-12-3) is limited, extensive studies on closely related N-sulfonyloxaziridines provide critical insights. These studies reveal a nearly planar geometry for the oxaziridine ring, with bond angles deviating significantly from the ideal tetrahedral geometry due to severe ring strain. The conformation of the molecule is typically one where the phenyl ring bisects the plane of the oxaziridine ring, a preference attributed to favorable electronic interactions.

Table 2: Typical Bond Parameters for N-Sulfonyloxaziridine Rings (Note: These are representative values from studies on closely related analogues, as specific experimental data for the title compound is not readily available in public databases.)

| Bond | Typical Length (Å) | Bond Character |

| N-O | 1.48 - 1.53 | Weakened, elongated single bond |

| C-O | 1.35 - 1.43 | Shortened single bond |

| C-N | 1.41 - 1.46 | Single bond |

| Angle | Typical Value (°) | Notes |

| C-N-O | ~60 | Highly strained |

Spectroscopic Characterization

Spectroscopic analysis provides confirmation of the molecular structure and is essential for monitoring reactions.

Table 3: Spectroscopic Data (Note: Experimental ¹H NMR data is provided for the closely related analogue trans-2-(phenylsulfonyl)-3-phenyloxaziridine, which lacks the methyl group on the tosyl ring.[4] Other values represent typical ranges for this class of compounds.)

| Technique | Data |

| ¹H NMR | (CDCl₃) δ: 8.05 (br d, 2H), 7.6–7.8 (m, 3H), 7.4 (s, 5H), 5.5 (s, 1H, oxaziridine C-H). |

| ¹³C NMR | Predicted: Aromatic carbons (125-145 ppm), Oxaziridine carbon (~95 ppm), Methyl carbon (~21 ppm). |

| IR (Infrared) | Typical Absorptions: Strong S=O stretches (~1370 and ~1180 cm⁻¹), C-H aromatic stretches (>3000 cm⁻¹). |

| Mass Spec (MS) | Expected m/z: 275.06 (M⁺), with fragmentation patterns corresponding to loss of SO₂, phenyl, and tosyl groups. |

Experimental Protocols

The synthesis of this compound is most commonly achieved via the oxidation of the corresponding N-sulfonylimine. The following protocol is adapted from a highly reliable, detailed procedure for a closely related analogue.[4]

Synthesis of Precursor: N-Benzylidene-4-methylbenzenesulfonamide

The precursor imine is prepared by the condensation of benzaldehyde and p-toluenesulfonamide.

-

Reactants:

-

p-Toluenesulfonamide

-

Benzaldehyde (freshly distilled)

-

Toluene (dry)

-

Acid catalyst (e.g., Amberlyst 15 ion-exchange resin)

-

Drying agent (e.g., Linde 5A powdered molecular sieves)

-

-

Procedure:

-

To a round-bottomed flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser under an inert atmosphere (e.g., Argon), add the drying agent, acid catalyst, p-toluenesulfonamide, and dry toluene.

-

Add freshly distilled benzaldehyde to the stirred mixture.

-

Heat the reaction mixture to reflux. Water generated during the condensation is azeotropically removed and collected in the Dean-Stark trap.

-

Continue refluxing until water separation ceases (typically 12-18 hours).

-

Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and drying agent.

-

The filtrate is concentrated under reduced pressure. The resulting crude solid is triturated with a non-polar solvent (e.g., hexane) and filtered to yield the pure N-sulfonylimine.

-

Oxidation to this compound

The final step is the oxidation of the imine using a peroxyacid.

-

Reactants:

-

N-Benzylidene-4-methylbenzenesulfonamide

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM) or Chloroform

-

Aqueous buffer solution (e.g., 0.5 M K₂CO₃ or NaHCO₃)

-

-

Procedure:

-

Dissolve the N-sulfonylimine in DCM in a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C).

-

In a separate flask, dissolve m-CPBA (typically 1.1-1.3 equivalents) in DCM.

-

Add the m-CPBA solution dropwise to the stirred, cooled solution of the imine over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature and monitor the reaction by TLC until the starting imine is consumed (typically 1-3 hours).

-

Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure.

-

The crude product is a white solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ether/pentane) to yield pure this compound.

-

Diagrams and Workflows

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: General workflow for the two-step synthesis of the target oxaziridine.

Reactivity Patterns

This compound is primarily used as an electrophilic transfer agent. Its two main modes of reactivity are oxygen transfer and, under specific catalytic conditions, nitrogen transfer.

Caption: Primary reaction pathways for N-sulfonyloxaziridine reagents.

References

The Dawn of Electrophilic Oxygen Transfer: A Technical Guide to N-Sulfonyloxaziridines

An in-depth exploration of the discovery, history, and synthetic protocols of N-sulfonyloxaziridines, pivotal reagents in modern organic chemistry for researchers, scientists, and drug development professionals.

The development of N-sulfonyloxaziridines stands as a landmark achievement in synthetic organic chemistry, providing a powerful tool for the stereoselective oxidation of a wide range of nucleophiles. First synthesized in the late 1970s and early 1980s by Franklin A. Davis and his research group, these stable, three-membered heterocyclic compounds have become indispensable reagents, particularly for the asymmetric hydroxylation of enolates to furnish valuable α-hydroxy carbonyl compounds.[1] Their unique ability to act as neutral, electrophilic oxygen transfer agents has found widespread application in the total synthesis of complex natural products, including the renowned anticancer agent, Taxol.[1]

Initially, the synthesis of N-sulfonyloxaziridines was achieved through the oxidation of the corresponding N-sulfonylimines with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a phase-transfer catalyst.[1] This method, while effective, was later improved upon by the use of potassium peroxymonosulfate, commercially known as Oxone®, which offered a more practical and efficient alternative.[1][2] The advent of chiral N-sulfonyloxaziridines, most notably those derived from camphor, revolutionized asymmetric synthesis by enabling the direct and highly enantioselective introduction of a hydroxyl group.[2]

This technical guide provides a comprehensive overview of the discovery and history of N-sulfonyloxaziridines, detailed experimental protocols for their synthesis, a summary of their performance in asymmetric hydroxylations, and a visualization of the key reaction pathways.

I. A Historical Perspective: From Discovery to Widespread Application

The journey of N-sulfonyloxaziridines began with the pioneering work of Franklin A. Davis. His research in the late 1970s and early 1980s led to the first synthesis of this class of compounds, which were found to be remarkably stable and effective as oxygen transfer reagents.[1] This discovery opened up new avenues for the oxidation of various nucleophiles under mild and controlled conditions. A significant breakthrough came with the development of chiral N-sulfonyloxaziridines, such as (+)-(camphorylsulfonyl)oxaziridine. This allowed for the asymmetric hydroxylation of prochiral enolates, a transformation that has been extensively utilized in the synthesis of complex, biologically active molecules.[2][3] The evolution of the synthetic methodology from the initial m-CPBA-based protocol to the more convenient Oxone®-based method has further solidified the position of N-sulfonyloxaziridines as indispensable reagents in the synthetic chemist's toolbox.

II. Synthesis of N-Sulfonyloxaziridines: Detailed Experimental Protocols

The preparation of N-sulfonyloxaziridines typically involves a two-step sequence: the formation of an N-sulfonylimine followed by its oxidation to the corresponding oxaziridine. Below are detailed protocols for the synthesis of a common achiral N-sulfonyloxaziridine using the original m-CPBA method and a general procedure for the more modern Oxone®-based synthesis.

A. Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine using m-CPBA

This procedure is adapted from the original work of Davis and coworkers.

Step 1: Synthesis of N-Benzylidenebenzenesulfonamide

-

A mixture of benzenesulfonamide (0.1 mol), benzaldehyde (0.1 mol), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until the theoretical amount of water is collected.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude N-benzylidenebenzenesulfonamide is recrystallized from a suitable solvent such as ethanol.

Step 2: Oxidation to (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine [4]

-

To a vigorously stirred biphasic mixture of the N-benzylidenebenzenesulfonamide (10 mmol) in dichloromethane and a saturated aqueous solution of sodium bicarbonate, add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in dichloromethane dropwise at 0 °C. A phase-transfer catalyst, such as benzyltrimethylammonium chloride, is often added.

-

The reaction mixture is stirred at room temperature and monitored by TLC until the starting imine is consumed.

-

The organic layer is separated, washed with a saturated aqueous solution of sodium sulfite, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of ether and hexane to afford (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine as a white crystalline solid.[4]

B. General Synthesis of N-Sulfonyloxaziridines using Oxone®

This method provides a more convenient and environmentally friendly alternative to the m-CPBA protocol.[2]

-

The N-sulfonylimine is prepared as described in the previous method.

-

The N-sulfonylimine (10 mmol) is dissolved in a suitable organic solvent, such as toluene or dichloromethane.

-

A solution of Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄, 2.0 equivalents) in an aqueous buffer solution (e.g., sodium bicarbonate) is added to the solution of the imine.

-

The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude N-sulfonyloxaziridine is purified by flash chromatography or recrystallization.

III. Performance in Asymmetric Hydroxylation: A Quantitative Overview

Chiral N-sulfonyloxaziridines are highly effective reagents for the asymmetric α-hydroxylation of a wide variety of ketone and ester enolates. The stereochemical outcome of the reaction is predictable and generally leads to high levels of enantiomeric excess. The table below summarizes representative examples of this transformation, highlighting the substrate, the chiral oxaziridine used, and the corresponding yield and enantioselectivity.

| Substrate (Ketone/Ester) | Chiral N-Sulfonyloxaziridine | Base | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| Propiophenone | (+)-(Camphorsulfonyl)oxaziridine | LHMDS | 85 | 95 | [Davis, F. A.; Chen, B.-C. Chem. Rev.1992 , 92, 919-934.] |

| 2-Methyl-1-tetralone | (+)-(Camphorsulfonyl)oxaziridine | KHMDS | 92 | >98 | [Davis, F. A.; Chen, B.-C. Chem. Rev.1992 , 92, 919-934.] |

| Ethyl 2-methyl-3-oxobutanoate | (+)-(Camphorsulfonyl)oxaziridine | NaH | 78 | 88 | [Davis, F. A.; Chen, B.-C. Chem. Rev.1992 , 92, 919-934.] |

| 1-Indanone | (-)-(Camphorsulfonyl)oxaziridine | LDA | 89 | 92 | [Davis, F. A.; Chen, B.-C. Chem. Rev.1992 , 92, 919-934.] |

| tert-Butyl 2-phenylpropanoate | (+)-(Camphorsulfonyl)oxaziridine | LDA | 75 | 90 | [Davis, F. A.; Chen, B.-C. Chem. Rev.1992 , 92, 919-934.] |

Note: LHMDS = Lithium hexamethyldisilazide, KHMDS = Potassium hexamethyldisilazide, LDA = Lithium diisopropylamide, NaH = Sodium hydride.

IV. Visualizing the Process: Diagrams of Synthesis and Mechanism

To better illustrate the key processes involved with N-sulfonyloxaziridines, the following diagrams have been generated using the DOT language.

A. General Workflow for the Synthesis and Application of N-Sulfonyloxaziridines

Caption: General workflow for the synthesis and application of N-sulfonyloxaziridines.

B. Mechanism of Enolate Hydroxylation by N-Sulfonyloxaziridine

Caption: Mechanism of enolate hydroxylation by an N-sulfonyloxaziridine.

The discovery and development of N-sulfonyloxaziridines have profoundly impacted the field of organic synthesis. These reagents provide a reliable and highly stereoselective method for the introduction of hydroxyl groups, a transformation of fundamental importance in the construction of complex molecules. The continuous refinement of their synthesis and the expansion of their applications ensure that N-sulfonyloxaziridines will remain a vital tool for chemists in academia and industry for the foreseeable future.

References

initial synthesis of 3-Phenyl-2-tosyl-1,2-oxaziridine via N-sulfonyl imines

An In-depth Technical Guide to the Initial Synthesis of 3-Phenyl-2-tosyl-1,2-oxaziridine via N-sulfonyl Imines

Introduction

This compound, also known by its IUPAC name 2-[(4-methylphenyl)sulfonyl]-3-phenyl-1,2-oxaziridine, is a versatile and powerful reagent in modern organic synthesis.[1] It belongs to the class of N-sulfonyloxaziridines, often referred to as Davis reagents.[2][3] These compounds are renowned for their ability to act as neutral, electrophilic oxygen-transfer agents, facilitating a range of transformations such as the α-hydroxylation of enolates and the oxidation of sulfides and alkenes.[1][3] The presence of the electron-withdrawing tosyl group on the nitrogen atom activates the oxaziridine ring, making it an efficient oxidant, while also stabilizing the three-membered heterocyclic structure.[1]

This technical guide provides a comprehensive overview of the initial synthesis of this compound, focusing on the widely adopted method involving the oxidation of an N-sulfonyl imine intermediate. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available materials:

-

Formation of N-sulfonyl Imine: The process begins with the condensation of p-toluenesulfonamide with benzaldehyde to form the intermediate, N-benzylidene-4-methylbenzenesulfonamide. This reaction is generally catalyzed by Brønsted or Lewis acids.[1]

-

Oxidation to Oxaziridine: The N-sulfonyl imine is then oxidized to yield the final this compound. This key transformation is most commonly accomplished using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][4]

The overall synthetic scheme is depicted below.

Data Presentation: Synthesis Conditions and Yields

The oxidation of N-sulfonyl imines to oxaziridines can be accomplished using various oxidizing systems. While the classic approach utilizes m-CPBA, other methods have been developed, including those for asymmetric synthesis which result in high enantioselectivity. A summary of different conditions and reported yields is presented below.

| Oxidant System | Catalyst | Solvent | Temperature | Yield | Enantiomeric Excess (ee) | Reference |

| m-CPBA | None | Xylene | -40 °C | Good to High | N/A (racemic) | [5] |

| m-CPBA | Cinchona Alkaloid Derivative | Toluene | -30 °C | Moderate to High | Moderate to High | [2] |

| H₂O₂ / Cl₃CCN | P-spiro chiral triaminoiminophosphorane | Toluene | 0 °C | 96% | 98% | [2] |

| Potassium Peroxymonosulfate (Oxone) | Buffered Aqueous Solution | Biphasic | Room Temp. | Good (scalable) | N/A (racemic) | [4] |

| Aqueous Sodium Hypochlorite (NaOCl) | None | Acetonitrile | Room Temp. | High (pH dependent) | N/A (racemic) | [1] |

Experimental Protocols

This section provides detailed methodologies for the two key stages of the synthesis.

Protocol 1: Synthesis of N-benzylidene-4-methylbenzenesulfonamide (N-sulfonyl imine)

This procedure is based on the acid-catalyzed condensation of p-toluenesulfonamide and benzaldehyde.

Materials:

-

p-Toluenesulfonamide

-

Benzaldehyde

-

Titanium(IV) chloride (TiCl₄)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add p-toluenesulfonamide (1.0 eq) and anhydrous DCM.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add TiCl₄ (0.6 eq) via syringe, followed by the dropwise addition of benzaldehyde (1.0 eq).

-

Add triethylamine (2.0 eq) dropwise to the mixture. The reaction is typically exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or a similar solvent to yield the pure N-sulfonyl imine as a white solid.

Protocol 2: Oxidation to this compound

This protocol describes the oxidation of the N-sulfonyl imine using m-CPBA.[5]

Materials:

-

N-benzylidene-4-methylbenzenesulfonamide (from Protocol 4.1)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77-85% purity)

-

Xylene or Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve N-benzylidene-4-methylbenzenesulfonamide (1.0 eq) in xylene or DCM.

-

Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of the same solvent.

-

Slowly add the m-CPBA solution to the cooled imine solution dropwise over 15-20 minutes, maintaining the temperature at -40 °C.

-

Continue stirring at this temperature and monitor the reaction by TLC until the starting imine is consumed.

-

Once the reaction is complete, allow the mixture to warm to room temperature.

-

Filter the mixture to remove the precipitated m-chlorobenzoic acid byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel. Elute with a petroleum ether/ethyl acetate gradient (e.g., starting from 10:1) to isolate the pure this compound as a stable, white crystalline solid.[5]

Visualization of Experimental Workflow & Reaction Mechanism

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

Reaction Mechanism

The oxidation of the N-sulfonyl imine with a peroxyacid like m-CPBA is generally believed to proceed through a concerted mechanism.[1] In this pathway, the peroxyacid delivers an oxygen atom directly to the carbon-nitrogen double bond of the imine in a single transition state, leading to the formation of the three-membered oxaziridine ring.[1] However, for some electron-deficient imines, a two-step mechanism has also been proposed.[6][7]

Conclusion

The synthesis of this compound via the oxidation of its corresponding N-sulfonyl imine is a robust and well-established method. The two-step process, involving an initial imine formation followed by oxidation, is efficient and provides access to this valuable reagent. While m-CPBA remains a common and effective oxidant for this transformation, alternative systems using reagents like Oxone or catalytic hydrogen peroxide offer practical and, in some cases, stereoselective advantages. The detailed protocols and data provided in this guide offer a solid foundation for the successful synthesis and application of this important class of oxidizing agents in a research and development setting.

References

- 1. Buy this compound | 63160-12-3 [smolecule.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound CAS#: 63160-12-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system [comptes-rendus.academie-sciences.fr]

An In-depth Investigation of the Molecular Geometry of 3-Phenyl-2-tosyl-1,2-oxaziridine

This technical guide provides a comprehensive analysis of the molecular geometry of 3-Phenyl-2-tosyl-1,2-oxaziridine, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's structural characteristics, supported by available data from closely related analogues, and established experimental protocols.

Introduction

This compound, also known as Davis' reagent, is a member of the N-sulfonyloxaziridine class of compounds. Its significance in modern organic chemistry stems from its ability to act as a neutral, electrophilic oxygen-transfer agent for a wide range of nucleophiles. The stereochemistry and reactivity of this molecule are intrinsically linked to its unique three-membered ring structure and the influence of the phenyl and tosyl substituents. Understanding its molecular geometry is therefore crucial for predicting its behavior in chemical reactions and for the rational design of new synthetic methodologies.

Key Structural Features:

-

Molecular Formula: C₁₄H₁₃NO₃S[1]

-

Molecular Weight: 275.32 g/mol [1]

-

CAS Number: 63160-12-3[2]

-

Core Structure: A three-membered oxaziridine ring containing a nitrogen, an oxygen, and a carbon atom.[3]

-

Substituents: A phenyl group attached to the carbon of the oxaziridine ring (position 3) and a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom (position 2).[3]

Molecular Geometry and Structural Parameters

The defining feature of this compound is the inherent strain of the three-membered ring. This strain significantly influences bond lengths and angles, deviating them from standard values observed in acyclic systems. X-ray crystallographic studies of analogous compounds reveal a nearly planar oxaziridine ring.[3]

Bond Lengths

The bond lengths within the oxaziridine ring are characteristic of its strained nature. The nitrogen-oxygen bond is notably long and weak, which is a key factor in the reactivity of these compounds as oxygen transfer agents.[3] Conversely, the carbon-oxygen bond is shorter than a typical single bond.[3]

| Bond | Typical Length (Å) for related N-Sulfonyloxaziridines |

| N-O | 1.48 - 1.53 |

| C-O | 1.35 - 1.43 |

| C-N | 1.41 - 1.46 |

Table 1: Representative bond lengths in the oxaziridine ring of N-sulfonylated oxaziridines. Data is based on computational and crystallographic studies of closely related analogues.[3]

Bond Angles

The bond angles within the oxaziridine ring deviate significantly from the ideal tetrahedral angle of 109.5°, a direct consequence of the ring strain.

| Angle | Typical Value (°) for related N-Sulfonyloxaziridines |

| C-N-O | ~ 60 - 65 |

| N-O-C | ~ 60 - 65 |

| N-C-O | ~ 50 - 55 |

Table 2: Representative bond angles in the oxaziridine ring of N-sulfonylated oxaziridines. Data is based on crystallographic studies of closely related analogues.

Dihedral Angles and Conformational Analysis

The relative orientation of the phenyl and tosyl groups with respect to the oxaziridine ring is a critical aspect of the molecule's conformation. In related structures, the phenyl group typically adopts a "bisected" conformation relative to the oxaziridine ring. This preferred orientation is believed to arise from favorable electronic interactions between the aromatic π-system and the strained heterocyclic ring.[3]

| Dihedral Angle | Description |

| Phenyl Ring - Oxaziridine Ring | The phenyl ring tends to be oriented in a way that bisects the plane of the oxaziridine ring. |

| Tosyl Group - Oxaziridine Ring | The bulky tosyl group's orientation is influenced by steric hindrance and electronic effects. |

Table 3: Qualitative description of key dihedral angles and conformational preferences in this compound based on analogues.

Experimental Protocols

The synthesis of this compound and its analogues is well-established and typically involves the oxidation of the corresponding N-sulfonylimine.

Synthesis of this compound

The following protocol is a general method for the synthesis of N-sulfonyloxaziridines, as pioneered by Franklin A. Davis.

Reaction:

N-benzylidene-4-methylbenzenesulfonamide + Oxidizing Agent → this compound

Materials:

-

N-benzylidene-4-methylbenzenesulfonamide

-

m-Chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®)

-

Dichloromethane or a similar inert solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

Dissolve N-benzylidene-4-methylbenzenesulfonamide in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the cooled solution of the N-sulfonylimine. The addition should be slow to control the reaction temperature.

-

Stir the reaction mixture at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[2]

-

The pure fractions are collected and the solvent is evaporated to yield this compound as a white solid.

Visualization of the Investigative Workflow

The logical flow of investigating the molecular geometry of this compound, from synthesis to structural elucidation, can be visualized as follows:

Conclusion

The molecular geometry of this compound is characterized by a highly strained three-membered oxaziridine ring, which dictates its chemical reactivity. While specific crystallographic data for this exact compound remains elusive in the public domain, a comprehensive understanding of its structural parameters can be inferred from extensive studies on closely related N-sulfonylated oxaziridines. The provided data on bond lengths, bond angles, and conformational preferences, in conjunction with the detailed synthetic protocol, offers a valuable resource for researchers working with this important class of reagents. Further computational and experimental studies are warranted to determine the precise geometric parameters of this compound and to further refine our understanding of its structure-reactivity relationship.

References

Preliminary Studies on the Biological Activity of Oxaziridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziridines, three-membered heterocyclic organic molecules containing an oxygen, nitrogen, and carbon atom in a strained ring, have emerged as a class of compounds with diverse and potent biological activities. Their unique structural features and reactivity make them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the preliminary studies on the biological activity of oxaziridine compounds, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this fascinating class of molecules.

Anticancer Activity of Oxaziridine Compounds

Recent studies have highlighted the potential of oxaziridine derivatives as anticancer agents. Their mechanisms of action are varied and include the induction of DNA damage, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected oxaziridine compounds against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1oxF11 | Breast Cancer | Dose-dependent inhibition | [1][2] |

| Dispiropiperazine Derivative (SPOPP-3) | SW480 (Colon) | 0.63 - 13 | [3] |

Note: Data for a wider range of specific oxaziridine compounds with IC50 values is still emerging in publicly available literature. The table will be updated as more data becomes available.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

One of the key mechanisms through which oxaziridine compounds exert their anticancer effects is through the inhibition of critical cell cycle regulators. For instance, the oxaziridine compound 1oxF11 has been shown to covalently modify and inhibit Cyclin-Dependent Kinase 4 (CDK4).[1][2] CDK4, in complex with Cyclin D, plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting CDK4, 1oxF11 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression at the S-phase checkpoint and ultimately leading to an inhibition of cancer cell proliferation.[2]

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Test oxaziridine compounds

-

Cancer cell lines

-

Culture medium

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the oxaziridine compounds and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Test oxaziridine compounds

-

Cancer cell lines

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cancer cells with the oxaziridine compound for a specific duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and propidium iodide.

-

Incubate in the dark to allow for RNA digestion and DNA staining.

-

Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

The data is analyzed to determine the percentage of cells in each phase of the cell cycle.

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Materials:

-

Test oxaziridine compounds

-

Cancer cell lines

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat cells with the oxaziridine compound.

-

Embed the cells in a layer of low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Antimicrobial Activity of Oxaziridine Compounds

Oxaziridine derivatives have also demonstrated promising activity against a range of microbial pathogens. Their reactivity allows them to interact with essential bacterial components, leading to growth inhibition or cell death.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected oxaziridine compounds, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism).

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Oxaziridine Derivatives | Staphylococcus aureus | >100 | [4] |

| Oxaziridine Derivatives | Escherichia coli | >100 | [4] |

Note: Specific MIC values for a broad range of oxaziridine compounds are not widely available in the current literature. Further research is needed to expand this dataset.

Mechanism of Action: Potential Disruption of Bacterial Cell Envelope

While the exact mechanisms of antimicrobial action for many oxaziridine compounds are still under investigation, their electrophilic nature suggests they may react with nucleophilic residues in bacterial proteins and other cellular components. One plausible mechanism is the disruption of the bacterial cell envelope, either through direct interaction with cell wall components or by inhibiting enzymes involved in cell wall biosynthesis. This disruption can lead to a loss of cellular integrity and ultimately, bacterial cell death.

Experimental Protocol for Antimicrobial Activity Assessment

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test oxaziridine compounds

-

Bacterial strains

-

Broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial dilution of the oxaziridine compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target bacterial strain.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The preliminary studies on the biological activity of oxaziridine compounds reveal a promising landscape for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial potential, coupled with their unique reactivity, warrants further investigation. This technical guide provides a foundational understanding of the current state of research, including quantitative data, mechanistic insights, and detailed experimental protocols. As research in this field progresses, a more comprehensive understanding of the structure-activity relationships and the full therapeutic potential of oxaziridine compounds will undoubtedly emerge, paving the way for the design and synthesis of next-generation drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Comet assay studies on the activation of two diaziridinylbenzoquinones in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Tosyl Group's Crucial Role in Activating the Oxaziridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxaziridine ring, a three-membered heterocycle containing oxygen, nitrogen, and carbon, is a potent electrophilic oxygen transfer agent. Its reactivity, however, is critically dependent on the nature of the substituent on the nitrogen atom. Among the various classes of oxaziridines, N-sulfonyloxaziridines, particularly those bearing a tosyl (p-toluenesulfonyl) group, have emerged as exceptionally powerful and versatile reagents in modern organic synthesis. This technical guide provides an in-depth analysis of the fundamental role the tosyl group plays in activating the oxaziridine ring, transforming it from a relatively inert structure into a highly efficient oxidant.

The Electronic Activation Mechanism

The primary function of the tosyl group is to enhance the electrophilicity of the oxaziridine oxygen atom. This activation is a direct consequence of the powerful electron-withdrawing nature of the sulfonyl moiety.

The key electronic effects at play are:

-

Inductive Effect: The highly electronegative oxygen atoms of the sulfonyl group pull electron density away from the sulfur atom. This effect is transmitted through the sulfur-nitrogen bond to the oxaziridine ring nitrogen.

-

Mesomeric (Resonance) Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the sulfonyl group's d-orbitals, further reducing electron density on the nitrogen.

This significant reduction in electron density on the nitrogen atom has a profound impact on the N-O bond of the oxaziridine ring. The N-O bond becomes more polarized and significantly weakened, rendering the oxygen atom more electron-deficient and thus, a much stronger electrophile. Consequently, N-sulfonyloxaziridines are far more reactive towards nucleophiles compared to their N-alkyl or N-acyl counterparts.[1][2] Normal N-alkyloxaziridines are often insufficiently reactive for oxygen transfer reactions unless harsh conditions or activation with strong acids are employed.[1][3]

The following diagram illustrates the electron-withdrawing effect of the tosyl group on the oxaziridine ring.

Caption: Electronic activation of the oxaziridine oxygen by the tosyl group.

Mechanism of Oxygen Transfer: The Davis Oxidation

The enhanced electrophilicity of the oxygen atom in N-sulfonyloxaziridines facilitates a facile oxygen transfer to a wide range of nucleophiles. A classic and widely utilized application is the α-hydroxylation of ketones and esters, often referred to as the Davis oxidation.[4][5]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The nucleophile, typically an enolate generated in situ, attacks the electrophilic oxygen atom of the oxaziridine. This attack leads to the cleavage of the weak N-O bond and the formation of a new C-O bond. The reaction produces the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.

The general workflow for the Davis oxidation is depicted below.

Caption: General workflow for the α-hydroxylation of carbonyls.

Data Presentation: Reactivity and Selectivity

The activation by the tosyl group translates into high yields and, in the case of chiral substrates or reagents, excellent stereoselectivity. While direct kinetic comparisons are sparse in the literature, the synthetic utility is well-documented through extensive substrate scope studies. The following table summarizes the yields for the α-hydroxylation of various ketone and ester enolates using N-sulfonyloxaziridines.

| Entry | Substrate (Ketone/Ester) | Base | N-Sulfonyloxaziridine | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Propiophenone | KHMDS | (±)-2-(Phenylsulfonyl)-3-phenyloxaziridine | 95 | N/A |

| 2 | 2-Methyl-1-tetralone | KHMDS | (±)-2-(Phenylsulfonyl)-3-phenyloxaziridine | 91 | >98:2 |

| 3 | d-Estrone | KHMDS | (±)-2-(Phenylsulfonyl)-3-phenyloxaziridine | 85 | >98:2 |

| 4 | Ethyl 2-methylpropanoate | LDA | (±)-2-(Phenylsulfonyl)-3-phenyloxaziridine | 88 | N/A |

| 5 | Evans' chiral auxiliary amide | NaHMDS | (+)-(Camphorsulfonyl)oxaziridine | 91 | 99:1 |

| 6 | Prochiral ketone with SAMP auxiliary | LDA | (–)-(Camphorsulfonyl)oxaziridine | 85 | 95:5 |

Data compiled from various sources, including Davis et al.

Experimental Protocols

Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

This protocol is adapted from Organic Syntheses.[3]

Materials:

-

N-Benzylidenebenzenesulfonamide

-

m-Chloroperoxybenzoic acid (m-CPBA, 85%)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Benzyltriethylammonium chloride (BTEAC)

-

Pentane

-

Anhydrous ether

Procedure:

-

A 5-L, three-necked flask equipped with a mechanical stirrer is charged with 500 mL of saturated aqueous NaHCO₃ solution, 12.5 g (0.055 mol) of BTEAC, and a solution of 122.5 g (0.50 mol) of N-benzylidenebenzenesulfonamide in 380 mL of chloroform.

-

The mixture is stirred vigorously in an ice bath to cool to 0–5°C.

-

A solution of 111.6 g (0.55 mol) of 85% m-CPBA in 1000 mL of chloroform is added dropwise over a period of 1.5-2 hours, maintaining the internal temperature at 0–5°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at 0–5°C.

-

The layers are separated. The aqueous layer is extracted with 100 mL of chloroform.

-

The combined organic layers are washed twice with 250 mL of saturated NaHCO₃ solution and once with 250 mL of saturated NaCl solution.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield a white solid.

-

The crude product is triturated with 200 mL of pentane, filtered, and air-dried. The yield is typically around 88%. The product has a melting point of 94–95°C.

General Protocol for α-Hydroxylation of a Ketone

This is a general procedure for the direct oxidation of a ketone enolate.

Materials:

-

Ketone substrate (1.0 mmol)

-

Anhydrous tetrahydrofuran (THF)

-

Base (e.g., Potassium bis(trimethylsilyl)amide (KHMDS), 1.1 mmol)

-

(±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine (1.2 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

Procedure:

-

A solution of the ketone (1.0 mmol) in 10 mL of anhydrous THF is prepared in a flame-dried, nitrogen-purged flask.

-

The solution is cooled to -78°C in a dry ice/acetone bath.

-

The base (e.g., KHMDS, 1.1 mmol, as a solution in THF) is added dropwise to the ketone solution. The mixture is stirred at -78°C for 1 hour to ensure complete enolate formation.

-

A solution of (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 mmol) in 5 mL of anhydrous THF is added dropwise to the enolate solution at -78°C.

-

The reaction mixture is stirred at -78°C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of 10 mL of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure α-hydroxy ketone.

Conclusion

The tosyl group is indispensable for the high reactivity of N-sulfonyloxaziridines. Through potent electron-withdrawing effects, it activates the oxaziridine oxygen for electrophilic attack, enabling a broad spectrum of synthetically valuable oxygen transfer reactions. The reliability, high yields, and stereoselectivity associated with reagents like (±)-2-(phenylsulfonyl)-3-phenyloxaziridine have solidified their position as essential tools for chemists in academic research and the pharmaceutical industry. The mechanistic understanding and established protocols outlined in this guide provide a solid foundation for the application of these powerful reagents in complex molecule synthesis.

References

Methodological & Application

Application Notes and Protocols: 3-Phenyl-2-tosyl-1,2-oxaziridine and its Chiral Analogs for Asymmetric Epoxidation of Olefins

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Sulfonyloxaziridines, particularly 3-phenyl-2-tosyl-1,2-oxaziridine and its chiral derivatives, are powerful, neutral, and aprotic oxidizing agents for the stereoselective epoxidation of olefins.[1][2] Developed by Franklin A. Davis, these reagents offer a valuable tool for the synthesis of chiral epoxides, which are versatile building blocks in medicinal chemistry and the development of complex molecules.[2] This document provides detailed application notes and experimental protocols for the use of these reagents in asymmetric epoxidation reactions.

The most widely utilized chiral N-sulfonyloxaziridines are derived from camphor, a readily available natural source of chirality.[3] These camphor-derived oxaziridines have been successfully employed in the asymmetric epoxidation of unfunctionalized alkenes, affording epoxides with moderate to good enantioselectivity.[4][5]

Data Presentation: Asymmetric Epoxidation of Olefins with Chiral N-Sulfonyloxaziridines

The following table summarizes the results of the asymmetric epoxidation of various unfunctionalized olefins using enantiomerically pure camphor-derived sulfonyloxaziridines. The data is based on the seminal work by Franklin A. Davis and colleagues.

| Olefin Substrate | Chiral Oxaziridine* | Product Epoxide | Yield (%) | Enantiomeric Excess (ee, %) |

| cis-β-Methylstyrene | (+)-(Camphorsulfonyl)oxaziridine | (1R,2S)-1-Phenyl-1,2-epoxypropane | 95 | 48 |

| trans-β-Methylstyrene | (+)-(Camphorsulfonyl)oxaziridine | (1R,2R)-1-Phenyl-1,2-epoxypropane | 98 | 65 |

| Styrene | (+)-(Camphorsulfonyl)oxaziridine | (R)-Styrene oxide | 92 | 25 |

| 1-Octene | (+)-(Camphorsulfonyl)oxaziridine | (R)-1,2-Epoxyoctane | 85 | 19 |

| trans-4-Octene | (+)-(Camphorsulfonyl)oxaziridine | (4R,5R)-4,5-Epoxyoctane | 90 | 40 |

Note: The specific camphor-derived oxaziridine used in these pioneering studies was (+)-(2R,8aS)-(camphorylsulfonyl)oxaziridine.

Experimental Protocols

Protocol 1: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

This protocol describes the synthesis of the racemic parent compound, which serves as a precursor to chiral analogs or can be used for non-asymmetric epoxidations.

Materials:

-

N-Benzylidenebenzenesulfonamide

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Chloroform

-

Saturated aqueous sodium bicarbonate solution

-

Benzyltriethylammonium chloride (BTEAC)

-

Pentane

-

Anhydrous ether

Procedure:

-

In a 5-L, three-necked flask equipped with a mechanical stirrer and an addition funnel, combine a saturated aqueous sodium bicarbonate solution (500 mL), benzyltriethylammonium chloride (12.5 g, 0.055 mol), and N-benzylidenebenzenesulfonamide (122.5 g, 0.50 mol) dissolved in chloroform (380 mL).

-

Stir the mixture vigorously in an ice bath at 0–5 °C.

-

Slowly add a solution of 85% m-chloroperoxybenzoic acid (111.6 g, 0.55 mol) dissolved in chloroform (1000 mL) dropwise.

-

After the addition is complete, continue stirring at 0–5 °C for 1 hour and then at room temperature for 2 hours.

-

Separate the organic layer, wash it with saturated aqueous sodium bicarbonate solution until the washings are basic, and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxaziridine.

-

Recrystallize the crude product from a mixture of ethyl acetate and pentane to obtain colorless crystals of (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine.

Protocol 2: General Procedure for Asymmetric Epoxidation of Olefins with a Chiral N-Sulfonyloxaziridine

This protocol provides a general method for the asymmetric epoxidation of unfunctionalized olefins using a chiral camphor-derived oxaziridine.

Materials:

-

Chiral N-sulfonyloxaziridine (e.g., (+)-(camphorsulfonyl)oxaziridine)

-

Olefin substrate

-

Anhydrous solvent (e.g., chloroform, carbon tetrachloride)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve the chiral N-sulfonyloxaziridine (1.0 equivalent) in the anhydrous solvent.

-

Add the olefin substrate (1.0 to 1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or elevated temperature as required. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to several days depending on the reactivity of the olefin.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate the epoxide.

-

The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.

Mandatory Visualizations

Reaction Workflow

References

Application of 3-Phenyl-2-tosyl-1,2-oxaziridine in the Total Synthesis of (-)-Stemoamide

Introduction

3-Phenyl-2-tosyl-1,2-oxaziridine, a member of the Davis oxaziridine family of reagents, is a powerful and versatile electrophilic oxygen transfer agent utilized in modern organic synthesis. Its stability, commercial availability, and neutral, aprotic nature make it an excellent choice for the oxidation of a wide range of nucleophiles with high regio- and stereoselectivity.[1][2] A prominent application of this reagent is the α-hydroxylation of ketone and ester enolates, a critical transformation in the synthesis of complex, biologically active natural products. This protocol details the application of this compound in a key step of the total synthesis of the Stemona alkaloid, (-)-stemoamide, as reported by Honda and coworkers.

Overview of the Synthesis

The total synthesis of (-)-stemoamide, an alkaloid isolated from the roots and rhizomes of Stemonaceous plants, presents a significant synthetic challenge. An efficient and diastereoselective synthesis was accomplished by Honda et al., featuring a key α-hydroxylation step to install a crucial stereocenter.[1][3] This transformation was achieved by treating the enolate of a bicyclic lactone intermediate with this compound.

Key Reaction: Diastereoselective α-Hydroxylation

The pivotal step involving this compound is the diastereoselective α-hydroxylation of the lactone intermediate. The enolate of the lactone is generated using a strong base, followed by the introduction of the oxaziridine, which delivers an oxygen atom to the α-position of the carbonyl group. The stereochemical outcome of this reaction is crucial for the successful synthesis of the natural product.

Quantitative Data Summary

The following table summarizes the quantitative data for the key α-hydroxylation step in the total synthesis of (-)-Stemoamide.

| Natural Product | Intermediate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| (-)-Stemoamide | Bicyclic lactone | This compound | KHMDS | THF | -78 | 82 | Not explicitly reported |

Experimental Protocol

Synthesis of the α-hydroxy lactone intermediate in the total synthesis of (-)-Stemoamide

This protocol is adapted from the supplementary information of the publication by Honda, T., Matsukawa, T., & Takahashi, K. (2011). Efficient total synthesis of (-)-stemoamide. Organic & Biomolecular Chemistry, 9(3), 673–675.

Materials:

-

Bicyclic lactone intermediate

-

This compound

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of the bicyclic lactone intermediate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

To this cooled solution, a solution of KHMDS in THF is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

-

A solution of this compound in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with EtOAc.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired α-hydroxy lactone.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the workflow for the α-hydroxylation of the lactone intermediate using this compound.

Caption: Workflow of the α-hydroxylation reaction.

Logical Relationship of Reagents and Products

This diagram shows the logical relationship between the reactants, reagents, and the final product in the hydroxylation step.

Caption: Logical connections in the hydroxylation step.

References

Application Notes and Protocols: Asymmetric Hydroxylation of Enolates Using Davis' Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of α-hydroxy carbonyl compounds is a critical transformation in organic synthesis, as this structural motif is prevalent in a wide array of biologically active molecules, natural products, and pharmaceutical agents.[1] The asymmetric hydroxylation of enolates using N-sulfonyloxaziridines, commonly known as Davis' reagents, has emerged as a powerful and reliable method for accessing these valuable chiral building blocks.[2][3] This protocol offers high levels of stereocontrol, operational simplicity, and broad substrate applicability.[4]

This document provides detailed application notes, experimental protocols, and a summary of the reaction's scope for the asymmetric hydroxylation of enolates with a particular focus on the use of enantiomerically pure (camphorylsulfonyl)oxaziridine derivatives.

Reaction Principle and Mechanism

The Davis oxidation facilitates the hydroxylation of ketones, esters, and amides at the α-position.[2][5] The reaction proceeds via the formation of an enolate in a basic medium, which then acts as a nucleophile.[5] This enolate attacks the electrophilic oxygen atom of the Davis' reagent in an SN2-type mechanism.[5][6] The resulting hemiaminal intermediate subsequently fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.[5][6]

The enantioselectivity of the reaction is controlled by the use of chiral, non-racemic N-sulfonyloxaziridines, most notably those derived from camphor.[2] The steric environment of the chiral reagent dictates the facial selectivity of the oxygen atom transfer to the prochiral enolate.

Experimental Workflow

The general procedure for the asymmetric hydroxylation of an enolizable carbonyl compound using a Davis' reagent involves three key steps: enolate formation, oxidation with the chiral oxaziridine, and workup/purification.

Detailed Experimental Protocols

Note: These protocols are general guidelines and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Protocol 1: Asymmetric Hydroxylation of a Ketone

This protocol is adapted from the work of Davis et al. for the hydroxylation of cyclic ketones.[7]

Materials:

-

Prochiral ketone (1.0 mmol)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 mmol, 1.0 M solution in THF)

-

(+)-(Camphorylsulfonyl)oxaziridine (1.2 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the NaHMDS solution (1.1 mL, 1.1 mmol) dropwise over 5 minutes.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

In a separate flask, dissolve (+)-(camphorylsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL).

-

Add the solution of the Davis' reagent dropwise to the enolate solution at -78 °C over 10 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the α-hydroxy ketone.

-

Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Hydroxylation of an Ester

This protocol is a general procedure based on reported methodologies for ester enolate hydroxylation.

Materials:

-

Ester (1.0 mmol)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

-

Lithium diisopropylamide (LDA) (1.1 mmol, freshly prepared or commercial solution)

-

(-)-(Camphorylsulfonyl)oxaziridine (1.2 mmol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of LDA (1.1 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

-

In a separate flask, dissolve the ester (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

-

Slowly add the ester solution to the LDA solution via cannula.

-

Stir the mixture at -78 °C for 45 minutes to ensure complete enolate formation.

-

Add a solution of (-)-(camphorylsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL) to the enolate solution at -78 °C.

-

Maintain the reaction at -78 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

-

Warm the mixture to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by silica gel chromatography to yield the α-hydroxy ester.

-

Analyze the enantiomeric purity via chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Substrate Scope and Performance Data

The asymmetric hydroxylation using Davis' reagents is applicable to a wide range of carbonyl compounds. The enantioselectivity is highly dependent on the substrate structure, the specific chiral oxaziridine used, and the reaction conditions. Sodium enolates have been reported to often provide higher enantiomeric excess compared to their lithium counterparts.[8]

Table 1: Asymmetric Hydroxylation of Ketones

| Entry | Ketone Substrate | Chiral Oxaziridine | Base | Yield (%) | ee (%) | Reference |

| 1 | 2-Methyl-1-tetralone | (+)-(Camphorylsulfonyl)oxaziridine | NaHMDS | 75 | 92 | [8] |

| 2 | 2-Propyl-1-indanone | (+)-(Camphorylsulfonyl)oxaziridine | KHMDS | 81 | 95 | [8] |

| 3 | Propiophenone | (+)-(Camphorylsulfonyl)oxaziridine | NaHMDS | 68 | 88 | [7] |

| 4 | 2-Benzyl-1-tetralone | (-)-(Camphorylsulfonyl)oxaziridine | LDA | 72 | 90 | [7] |

| 5 | 8-Methoxy-2-ethyl-1-tetralone | (+)-((8,8-Dimethoxycamphoryl)sulfonyl)oxaziridine | LDA | - | >95 | [9] |

Table 2: Asymmetric Hydroxylation of Esters and Amides

| Entry | Substrate | Chiral Oxaziridine | Base | Yield (%) | ee (%) | Reference |

| 1 | Methyl 3-phenylpropanoate | (+)-(Camphorylsulfonyl)oxaziridine | LDA | 78 | 85.5 | [10] |

| 2 | Ethyl 2-phenylacetate | (+)-(Camphorylsulfonyl)oxaziridine | KHMDS | 65 | 75 | [10] |

| 3 | N-Propionyl oxazolidinone | (+)-(Camphorylsulfonyl)oxaziridine | NaHMDS | 85 | >98 (de) | [10] |

| 4 | Methyl 2-methyl-3-phenylpropanoate | (-)-(Camphorylsulfonyl)oxaziridine | LDA | 70 | 62 | [10] |

Proposed Transition State Model

The stereochemical outcome of the reaction can be rationalized by considering a non-chelated, open transition state. The enolate approaches the oxaziridine oxygen from the sterically less hindered face, away from the bulky camphor backbone of the reagent.

Troubleshooting and Optimization

-

Low Yield: Ensure all reagents and solvents are anhydrous. Check the quality and concentration of the base. Consider using a different base or solvent system.

-

Low Enantioselectivity: The choice of counterion (Li⁺, Na⁺, K⁺) can significantly impact the ee%.[8] Sodium and potassium enolates sometimes give better results. Additives like HMPA have been shown to affect stereoselectivity, although not always positively.[8] The structure of the chiral oxaziridine is also a critical factor.

-

Side Reactions: The formation of imino-aldol addition products can occur, particularly with lithium enolates.[10] Switching to sodium or potassium enolates can mitigate this issue.

Conclusion

The asymmetric hydroxylation of enolates using Davis' reagents is a robust and highly valuable transformation for the synthesis of enantiomerically enriched α-hydroxy carbonyl compounds. The reaction's high stereoselectivity, broad substrate scope, and predictable outcomes make it a cornerstone in modern asymmetric synthesis for academic research and industrial applications in drug development. Careful consideration of the substrate, chiral reagent, and reaction conditions is paramount to achieving optimal results.

References

- 1. Synthesis of Alpha-Hydroxy Carbonyl Compounds - Franklin Davis [grantome.com]

- 2. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Davis oxidation - Wikipedia [en.wikipedia.org]

- 6. Davis Oxidation [organic-chemistry.org]

- 7. Research Portal [researchdiscovery.drexel.edu]

- 8. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. uwindsor.ca [uwindsor.ca]

Application Notes and Protocols for the Oxidation of Sulfides with 3-Phenyl-2-tosyl-1,2-oxaziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and agrochemical industries. Sulfoxides are not only important functional groups in a variety of bioactive molecules but also serve as versatile chiral auxiliaries and intermediates in organic synthesis. 3-Phenyl-2-tosyl-1,2-oxaziridine, a member of the N-sulfonyloxaziridine family and often referred to as a Davis oxaziridine, is a powerful and highly selective aprotic oxidizing agent for this purpose. This reagent offers the advantage of mild reaction conditions and minimal over-oxidation to the corresponding sulfone, a common side product with many other oxidants. This document provides a detailed experimental protocol for the oxidation of sulfides to sulfoxides using this compound, along with relevant data and a visual representation of the experimental workflow.

Signaling Pathways and Logical Relationships

The oxidation of a sulfide to a sulfoxide using this compound proceeds through a bimolecular nucleophilic substitution (SN2) reaction at the oxygen atom of the oxaziridine ring. The lone pair of electrons on the sulfur atom of the sulfide acts as the nucleophile, attacking the electrophilic oxygen atom of the oxaziridine. This concerted process involves the cleavage of the weak O-N bond in the strained three-membered ring and the formation of a new S-O bond. The byproducts of this reaction are the corresponding N-sulfonylimine and, after workup, the sulfonamide and benzaldehyde.

Experimental Protocols

General Procedure for the Oxidation of a Sulfide to a Sulfoxide

This protocol is a general guideline for the oxidation of an aryl alkyl sulfide, such as thioanisole, to its corresponding sulfoxide.

Materials:

-

Sulfide (e.g., Thioanisole, 1.0 mmol)

-

This compound (1.05 mmol, 1.05 equivalents)

-

Anhydrous solvent (e.g., Chloroform or Dichloromethane, 10 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the sulfide (1.0 mmol).

-

Dissolution: Add the anhydrous solvent (10 mL) to the flask and stir the mixture until the sulfide is completely dissolved.

-

Addition of Oxidant: Under an inert atmosphere, add this compound (1.05 mmol) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfide. The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane, 3 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfoxide.

Experimental Workflow

Application Notes and Protocols: Electrophilic Amination of Nucleophiles with Oxaziridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a nitrogen atom into a molecule is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Electrophilic amination, the transfer of an "N+" synthon to a nucleophile, offers a powerful and direct method for forming carbon-nitrogen and heteroatom-nitrogen bonds. Among the various reagents developed for this purpose, oxaziridines have emerged as versatile and effective electrophilic aminating agents. This document provides detailed laboratory procedures for the amination of various nucleophiles using different classes of oxaziridines, presents comparative data for substrate scope, and illustrates the underlying principles and workflows.

Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom. Their reactivity as electrophilic aminating agents stems from the inherent strain of the three-membered ring and the nature of the substituent on the nitrogen atom. By modifying this substituent, the reactivity and selectivity of the oxaziridine can be finely tuned. This allows for the amination of a wide range of nucleophiles, including carbanions (such as enolates), amines, sulfides, and organometallic reagents.